molecular formula C7H12N2O5 B12342976 Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate

Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate

Katalognummer: B12342976
Molekulargewicht: 204.18 g/mol
InChI-Schlüssel: SBQPEQABJNDCLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes a diazinane ring with two oxo groups and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor with hydrazine hydrate, followed by esterification with ethyl alcohol. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate is unique due to its specific diazinane ring structure with two oxo groups and an ethyl ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C7H12N2O5

Molekulargewicht

204.18 g/mol

IUPAC-Name

ethyl 2,4-dioxo-1,3-diazinane-5-carboxylate;hydrate

InChI

InChI=1S/C7H10N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h4H,2-3H2,1H3,(H2,8,9,10,12);1H2

InChI-Schlüssel

SBQPEQABJNDCLR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CNC(=O)NC1=O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.